3-Hydroxypropanimidamide
Overview
Description
3-Hydroxypropanimidamide is an organic compound with the molecular formula C3H8N2O It is a derivative of propanamide, featuring a hydroxyl group (-OH) and an imidamide group (-C(NH2)=NH) attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxypropanimidamide can be synthesized through a multi-step process involving the reaction of 3-hydroxypropionitrile with acetyl chloride in methanol and toluene at low temperatures (0°C to 20°C). The reaction mixture is then treated with ammonia in methanol to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of common solvents and reagents makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-oxopropanamide.
Reduction: Formation of 3-aminopropanamide.
Substitution: Formation of 3-alkoxypropanimidamide or 3-acyloxypropanimidamide.
Scientific Research Applications
3-Hydroxypropanimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as an antimalarial agent, targeting Plasmodium falciparum.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. For instance, as an antimalarial agent, it targets the Plasmodium falciparum parasite, disrupting its metabolic processes and leading to its death . The hydroxyl and imidamide groups play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
- 3-Ethoxypropanimidamide
- 3-Methoxypropanimidamide
- 1-Hydroxycyclohexanecarboximidamide
Comparison: 3-Hydroxypropanimidamide is unique due to the presence of both hydroxyl and imidamide groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
3-hydroxypropanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c4-3(5)1-2-6/h6H,1-2H2,(H3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDXDMXJMLPQIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402809 | |
Record name | 3-hydroxypropanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128648-99-7 | |
Record name | 3-hydroxypropanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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